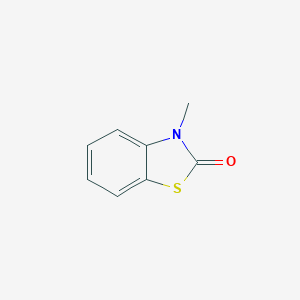

3-Methyl-2(3H)-benzothiazolone

概要

説明

3-Methyl-2(3H)-benzothiazolone: is a heterocyclic organic compound that belongs to the benzothiazolone family. It is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached to the nitrogen atom in the thiazole ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2(3H)-benzothiazolone typically involves the cyclization of o-aminothiophenol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

o-Aminothiophenol+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

化学反応の分析

Condensation with Hydrazine Derivatives

The core reaction involves condensation with hydrazine hydrate to form 3-methyl-2-benzothiazolinone hydrazone (MBTH). This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of 3-methyl-2(3H)-benzothiazolone .

Key conditions :

-

Molar ratio of hydrazine hydrate to benzothiazolone: 2:1 to 4:1

-

Temperature: 72–78°C

-

Reaction time: 60–105 minutes

-

Catalyst: Acetic acid (0.5–1.1 molar equivalents)

Yield optimization data :

| Hydrazine:Molar Ratio | Time (hrs) | Yield (%) |

|---|---|---|

| 2:1 | 0.5 | 93.2 |

| 3:1 | 1.0 | 94.9 |

| 4:1 | 2.0 | 94.9 |

Optimal yields (94.9%) occur at 3:1 molar ratios with 1-hour reflux .

Cyclization with Bromine

Prior to hydrazone formation, this compound derivatives undergo bromine-mediated cyclization. The reaction mechanism involves electrophilic aromatic substitution followed by ring closure:

Critical parameters :

-

Solvent: Chloroform (10:1–3.5:1 volume/mass ratio)

-

Bromine stoichiometry: 0.96–1.05:1 mass ratio to thiourea intermediate

-

Temperature: Room temperature → reflux

Formaldehyde Detection Reaction

This compound derivatives react with formaldehyde under acidic conditions to form a blue chromophore (λ<sub>max</sub> = 628–635 nm), enabling photometric detection :

Analytical performance :

-

Molar extinction coefficient (ε): 1.5–2.0 × 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>

-

Linear range: 0.05–2.0 ppm formaldehyde

-

Interference tolerance: <5% for acetaldehyde, propionaldehyde

Hydrochloride Salt Formation

The hydrazone product converts to its hydrochloride salt for improved stability:

Optimized conditions :

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

MBTH serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as oxidation and substitution. The compound can form sulfoxides and sulfones upon oxidation and thioethers upon reduction, demonstrating its utility in synthetic pathways.

Comparison with Related Compounds

The unique substitution pattern of MBTH distinguishes it from similar compounds like 2-Methylbenzothiazole and Benzothiazole. The presence of the methyl group at the 3-position and the keto group at the 2-position enhances its reactivity and biological activity compared to these analogs.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that MBTH exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals. Studies have shown that it can inhibit the activity of certain enzymes by binding to their active sites, disrupting essential biological pathways .

Case Study: Antitumor Activity

A series of new styryl-2(3H)-benzothiazolone analogs derived from MBTH demonstrated potent cytotoxic activity against various cancer cell lines. For instance, compound 26Z showed an IC50 value of 0.13 µM against EA.hy926 cells, indicating its effectiveness in inhibiting vasculogenesis and disrupting existing blood vessels . This highlights MBTH's potential in cancer treatment.

Industrial Applications

Use in Dyes and Pigments

MBTH is employed in the production of dyes and pigments due to its chemical properties. Its ability to form stable complexes with metals makes it valuable in creating vibrant colors for industrial applications .

Environmental Monitoring

The hydrazone derivative of MBTH is used as a reagent for detecting formaldehyde in air samples. This application is crucial for environmental monitoring, particularly in assessing air quality and exposure to harmful substances .

Data Tables

作用機序

The mechanism of action of 3-Methyl-2(3H)-benzothiazolone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

類似化合物との比較

Similar Compounds

- 2-Methylbenzothiazole

- Benzothiazole

- 2-Aminobenzothiazole

Comparison

Compared to other benzothiazole derivatives, 3-Methyl-2(3H)-benzothiazolone is unique due to the presence of the methyl group on the nitrogen atom. This structural feature enhances its stability and reactivity, making it more versatile in chemical synthesis and biological applications. Additionally, the compound’s specific electronic properties contribute to its distinct antimicrobial and antifungal activities.

生物活性

3-Methyl-2(3H)-benzothiazolone is a heterocyclic compound with significant biological activity. Its structure, characterized by a benzothiazole ring with a methyl group, contributes to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of this compound is C₈H₇NOS. The compound exists in tautomeric forms, primarily as thione and thiol derivatives, which influence its reactivity and biological activity. The synthesis often involves cyclocondensation reactions, notably the reaction of o-aminophenol with thioacetamide or thiourea .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown notable inhibitory effects against various bacterial strains, with some exhibiting IC₅₀ values as low as 24 μM.

- Anticancer Activity : Studies indicate that certain analogs can inhibit cancer cell proliferation significantly. For example, one derivative demonstrated an IC₅₀ of 0.13 µM against EA.hy926 endothelial cells, indicating potent cytotoxicity .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thione group was crucial for its biological efficacy.

| Compound | Bacterial Strain | IC₅₀ (μM) |

|---|---|---|

| This compound | E. coli | 24 |

| Analog A | S. aureus | 15 |

| Analog B | P. aeruginosa | 30 |

Anticancer Activity

In vitro studies have shown that this compound and its derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanism involves disruption of microtubule dynamics and inhibition of angiogenesis.

| Cell Line | Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 26Z | 1.35 ± 0.42 | Microtubule disruption |

| HT-29 | 26Z | 0.008 ± 0.001 | Anti-proliferative |

| EA.hy926 | 26Z | 0.13 ± 0.01 | Inhibition of vasculogenesis |

Case Studies

- Cytotoxic Effects on Cancer Cells : A study focused on the cytotoxic effects of newly synthesized benzothiazolone derivatives against metastatic breast cancer cells (MDA-MB-231). The results showed that specific substitutions on the benzothiazolone scaffold could enhance cytotoxicity significantly .

- Multitargeted Ligands : Research on benzothiazole derivatives as multitargeted-directed ligands for histamine H₃ receptors revealed that certain compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

特性

IUPAC Name |

3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMRJUHLKJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182167 | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-62-1 | |

| Record name | 3-Methyl-2(3H)-benzothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2786-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。